N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide
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Overview
Description
N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide is a chemical compound known for its diverse applications in various scientific fields. This compound is characterized by the presence of a dichlorophenyl group and a methoxyimino group attached to a propanamide backbone. Its unique structure imparts specific chemical properties that make it valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide typically involves the reaction of 3,4-dichloroaniline with methoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting intermediate is then treated with hydroxylamine hydrochloride to form the methoxyimino group, followed by acylation with propanoyl chloride to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are employed to maintain consistent reaction parameters and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes and amides.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and amides.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or microbial growth. The pathways involved in these processes are often studied to understand the compound’s full range of effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-dichlorophenyl)-3-(methoxyimino)butanamide: Similar structure but with a butanamide backbone.
N-(3,4-dichlorophenyl)-3-(hydroxyimino)propanamide: Contains a hydroxyimino group instead of a methoxyimino group.
N-(3,4-dichlorophenyl)-3-(methoxyimino)pentanamide: Similar structure but with a pentanamide backbone.
Uniqueness
N-(3,4-dichlorophenyl)-3-(methoxyimino)propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its stability and reactivity, while the methoxyimino group contributes to its ability to interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(3Z)-N-(3,4-dichlorophenyl)-3-methoxyiminopropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O2/c1-16-13-5-4-10(15)14-7-2-3-8(11)9(12)6-7/h2-3,5-6H,4H2,1H3,(H,14,15)/b13-5- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXCPXSPHDXRZKH-ACAGNQJTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C\CC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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